molecular formula C22H21N3O4 B8061536 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine

Cat. No.: B8061536
M. Wt: 391.4 g/mol
InChI Key: SLWOFHRSEVVUHM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine: is a derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine typically involves the protection of the amino group of 1-methyl-D-histidine with the Fmoc group. This can be achieved through the reaction of 1-methyl-D-histidine with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products:

    Deprotection: The major product is 1-methyl-D-histidine.

    Coupling: The major products are peptides containing 1-methyl-D-histidine residues.

Scientific Research Applications

Chemistry: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine is widely used in the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other functional groups.

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs and therapeutic agents.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications, including biomaterials and nanotechnology.

Mechanism of Action

The primary mechanism of action for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, enabling the stepwise construction of peptides.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine

Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine is unique due to the presence of the 1-methyl group on the histidine residue. This modification can influence the compound’s reactivity and the properties of the resulting peptides. The 1-methyl group can also affect the biological activity of peptides containing this residue, making it a valuable tool in peptide research and drug development.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFHRSEVVUHM-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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